molecular formula C14H18ClN3O2S B2786649 N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl CAS No. 1052405-67-0

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl

Cat. No. B2786649
CAS RN: 1052405-67-0
M. Wt: 327.83
InChI Key: IXWDNZQTNVREND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl, also known as MT-2, is a synthetic peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). MT-2 is primarily used in scientific research for its ability to stimulate melanogenesis, the process of melanin production.

Mechanism of Action

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl acts as a non-selective agonist of melanocortin receptors, specifically the MC1, MC3, MC4, and MC5 receptors. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates melanogenesis.
Biochemical and Physiological Effects:
N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl has been shown to have a variety of biochemical and physiological effects, including:
1. Increased melanin production: N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl stimulates the production of melanin, which can protect the skin from UV radiation and prevent skin damage.
2. Appetite suppression: N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl has been shown to have an appetite suppressing effect, which may have potential therapeutic applications in the treatment of obesity.
3. Anti-inflammatory effects: N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl has been shown to have anti-inflammatory effects, which may have potential therapeutic applications in the treatment of inflammatory skin disorders.

Advantages and Limitations for Lab Experiments

The advantages of using N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl in lab experiments include:
1. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is a well-characterized compound with a known mechanism of action.
2. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is relatively easy to synthesize and purify.
3. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl has a variety of potential therapeutic applications.
The limitations of using N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl in lab experiments include:
1. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is a synthetic compound and may not accurately reflect the effects of endogenous melanocortins.
2. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl may have off-target effects on other receptors, which could complicate data interpretation.
3. N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl may have potential side effects that need to be considered when designing experiments.

Future Directions

1. Development of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl analogs with improved pharmacokinetic properties.
2. Investigation of the potential therapeutic applications of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl in the treatment of skin disorders.
3. Exploration of the effects of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl on other physiological processes, such as metabolism and immune function.
4. Investigation of the potential side effects of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl and the development of strategies to mitigate these effects.
5. Investigation of the effects of N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl on different cell types and tissues to better understand its mechanism of action.

Synthesis Methods

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is synthesized through solid-phase peptide synthesis (SPPS) using standard Fmoc chemistry. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl is primarily used in scientific research to study the effects of melanogenesis on various physiological and biochemical processes. It has been shown to have potential therapeutic applications in the treatment of skin disorders such as vitiligo and psoriasis, as well as in the prevention of skin cancer.

properties

IUPAC Name

3-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S.ClH/c1-8-2-3-9-10(6-8)20-14-12(9)13(16-7-17-14)15-5-4-11(18)19;/h7-8H,2-6H2,1H3,(H,18,19)(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWDNZQTNVREND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)NCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)-b-alanine HCl

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